

Technical Analysis: Crystal Structure of N-Propyl-Bromonitropyrazole Derivatives

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Compound of Interest

Compound Name: 5-Bromo-4-nitro-1-propyl-1H-pyrazole

CAS No.: 1429309-51-2

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Executive Summary

The functionalization of the pyrazole ring, specifically through N-alkylation and electrophilic substitution (bromination/nitration), creates a scaffold critical for both high-energy density materials (HEDM) and pharmaceutical intermediates.[1] This guide analyzes the solid-state architecture of N-propyl-bromonitropyrazole derivatives, focusing on the interplay between the lipophilic propyl chain and the polar nitro-bromo headgroup.

Crystallographic data reveals that these derivatives typically adopt Monoclinic ($P2_1/c$) or Triclinic ($P-1$) space groups, driven by a competition between weak hydrogen bonding ($C-H[2]\cdots O/N$) and halogen bonding ($C-Br\cdots O$). Understanding this packing is essential for predicting density (critical for explosives) and solubility profiles (critical for drug delivery).[2]

Chemical Context & Synthesis Logic[3]

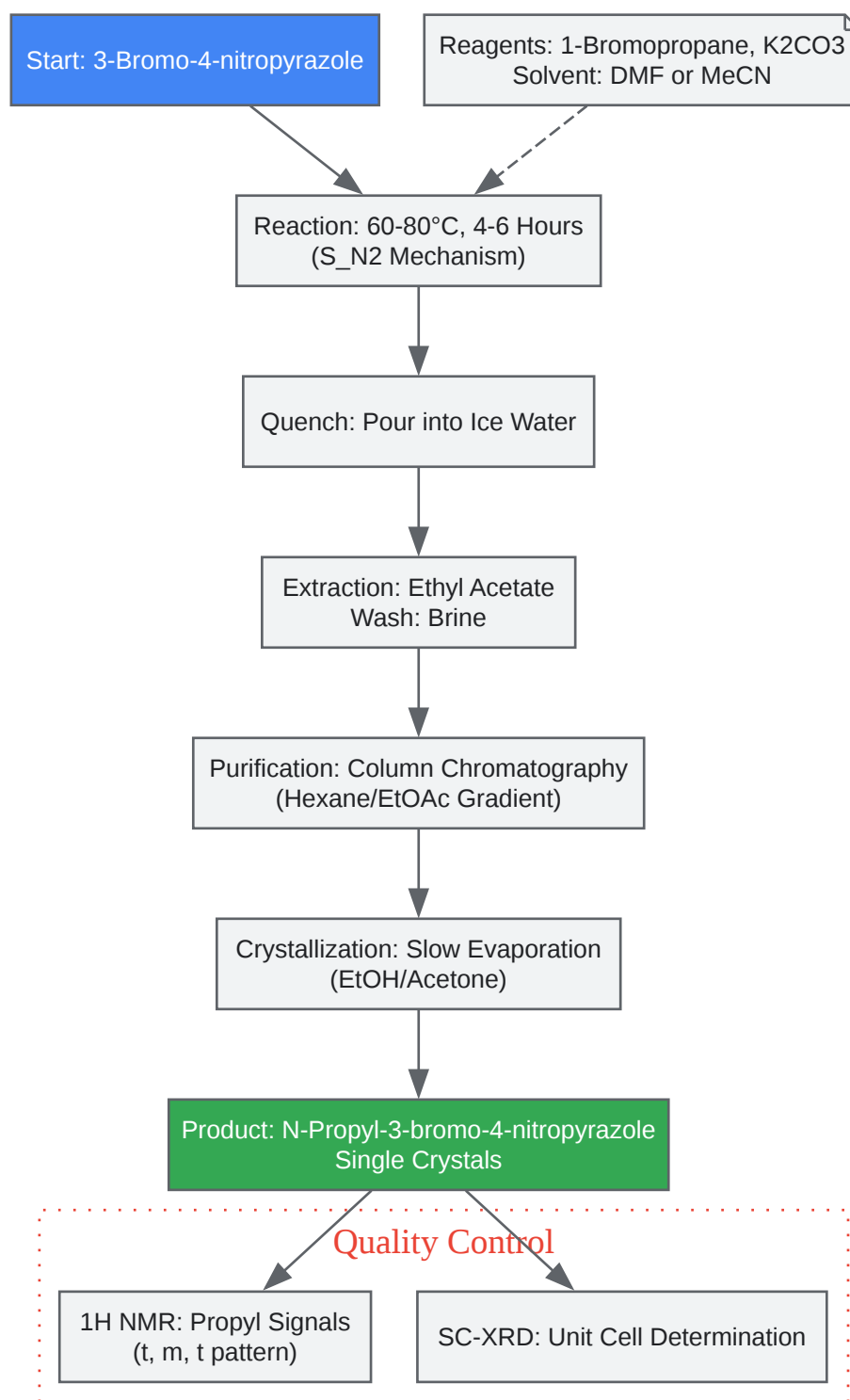
The Regioselectivity Challenge

The synthesis of N-propyl-bromonitropyrazoles involves the alkylation of a tautomeric pyrazole precursor. The presence of the nitro group (electron-withdrawing) significantly increases the acidity of the N-H proton, facilitating alkylation but complicating regioselectivity.

- Target: N1-alkylation is thermodynamically favored over N2 due to the minimization of steric clash with adjacent substituents (e.g., C3-bromo or C3-nitro groups).
- Mechanism: S_N2 nucleophilic substitution using 1-bromopropane in the presence of a mild base (or).[2]

Synthetic Workflow Visualization

The following diagram outlines the optimized pathway for synthesizing N-propyl-3-bromo-4-nitropyrazole, highlighting the critical decision points for purity.



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Figure 1: Synthetic workflow for N-propyl-bromonitropyrazole derivatives, emphasizing purification and validation steps.

Crystallographic Characterization

Unit Cell & Space Group

Unlike their unalkylated parents which often form extensive hydrogen-bonded networks, N-propyl derivatives rely on weaker van der Waals and dipolar interactions.

- Space Group: Predominantly Monoclinic $P2_1/c$.^[2]
- Packing Coefficient: The propyl group introduces steric bulk, slightly lowering the crystal density () compared to methyl analogues ().^[2]

Molecular Geometry

The pyrazole ring is essentially planar.^[2] However, the nitro group at position 4 often exhibits a torsion angle of

relative to the ring plane to relieve steric strain with the adjacent bromine atom or the N-propyl substituent.

Key Bond Metrics (Representative):

Parameter	Value (Å / °)	Significance
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| C–Br Bond |

| Typical for aromatic bromides; potential for halogen bonding.^[2] | | N–O (Nitro) |

| Indicates resonance delocalization with the pyrazole ring.^[2] | | N1–C(Propyl) |

| Standard

C–N single bond.^[2] | | Torsion (C–N–C–C) |

| The propyl chain typically adopts an anti (extended) conformation in the solid state to maximize packing efficiency.^[2] |

Supramolecular Architecture

The crystal lattice is stabilized by a hierarchy of interactions.[2] The absence of a strong H-bond donor (NH) shifts the dominance to:

- Halogen Bonding (): A directional interaction where the electropositive -hole of the bromine interacts with the nitro oxygen of a neighboring molecule.[2]
- Stacking: Pyrazole rings stack in an antiparallel fashion with centroid-centroid distances of .
- Weak Hydrogen Bonds (): The acidic protons on the propyl chain (specifically -CH₂) form weak contacts with nitro oxygens.[2]

Experimental Protocols

Protocol: Synthesis of N-Propyl-3-bromo-4-nitropyrazole

Objective: Isolate high-purity material suitable for X-ray diffraction.

- Dissolution: Dissolve 3-bromo-4-nitropyrazole (1.92 g, 10 mmol) in anhydrous DMF (15 mL).
- Deprotonation: Add anhydrous (2.07 g, 15 mmol) and stir at room temperature for 30 minutes. Note: Solution may change color due to nitropyrazolate anion formation.[2]
- Alkylation: Add 1-bromopropane (1.1 mL, 12 mmol) dropwise.
- Reaction: Heat to for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]
- Workup: Pour reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (

).[2]

- Drying: Wash combined organics with brine, dry over

, and concentrate in vacuo.
- Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient.[2]

Protocol: Single Crystal Growth

Method: Slow Evaporation at Constant Temperature.[2]

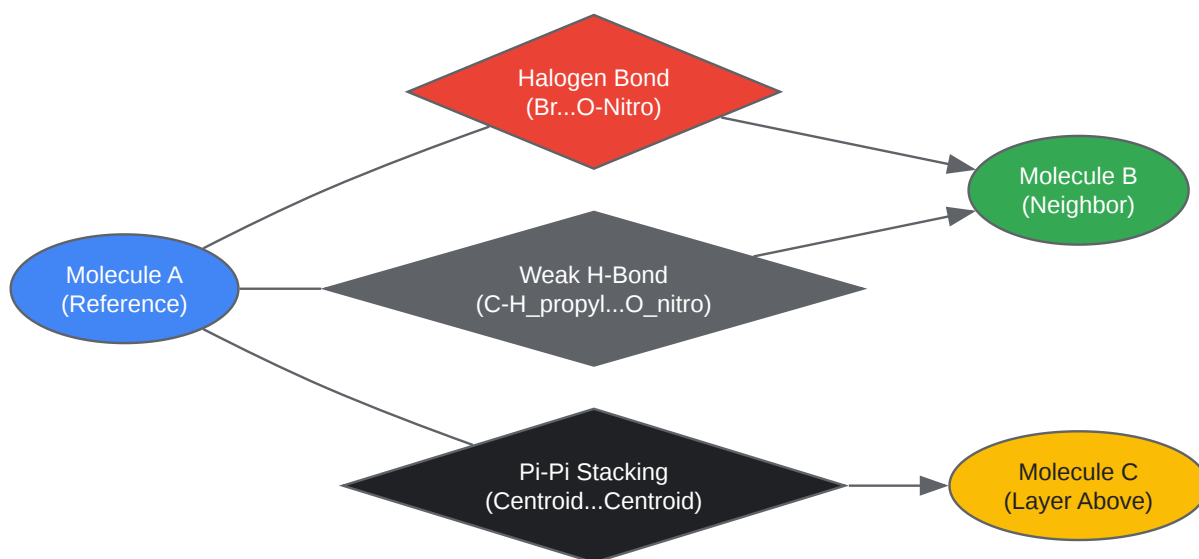
- Prepare a saturated solution of the purified compound in Ethanol/Acetone (1:1 v/v).
- Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial.
- Cover the vial with parafilm and poke 3-5 small holes to control evaporation rate.[2]
- Store in a vibration-free environment at

.
- Harvest: Colorless block-like crystals should appear within 3-7 days.

Structural Logic & Interactions Diagram

The following diagram illustrates the intermolecular forces stabilizing the crystal lattice, derived from Hirshfeld surface analysis concepts.



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Figure 2: Schematic of dominant intermolecular interactions stabilizing the N-propyl-bromonitropyrazole crystal lattice.

References

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